

# A Comparative Analysis of MK-0941 and Other Glucokinase Activators in Development

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

Glucokinase activators (GKAs) represent a promising therapeutic class for the management of type 2 diabetes mellitus (T2DM) by targeting the key enzyme responsible for glucose sensing and metabolism.[1][2][3] This guide provides a comparative overview of the efficacy of the investigational drug **MK-0941** against other notable GKAs that have been in clinical development, including Dorzagliatin (HMS5552), TTP399, ARRY-403 (AMG-151), and AZD1656. The comparison is based on available clinical trial data and aims to provide an objective summary for research and development professionals.

## **Mechanism of Action: A Shared Pathway**

Glucokinase (GK) plays a pivotal role in glucose homeostasis by catalyzing the phosphorylation of glucose to glucose-6-phosphate. [4][5] This is the rate-limiting step for glucose metabolism in pancreatic  $\beta$ -cells and hepatocytes. In  $\beta$ -cells, this process stimulates insulin secretion in a glucose-dependent manner. [5] In the liver, GK activation enhances glucose uptake and glycogen synthesis. [3][4]

Glucokinase activators are small molecules that allosterically bind to GK, increasing the enzyme's affinity for glucose and its maximal reaction velocity.[5][6] This dual action of stimulating insulin release and promoting hepatic glucose disposal forms the basis of their therapeutic potential in T2DM.[6]





Click to download full resolution via product page

Figure 1: Signaling pathway of glucokinase activation.



# **Comparative Efficacy: A Tabular Overview**

The following tables summarize key efficacy data from clinical trials of **MK-0941** and other prominent glucokinase activators. It is important to note that these trials vary in design, duration, and patient populations, making direct head-to-head comparisons challenging.

Table 1: Change in HbA1c

| Glucokinas<br>e Activator | Study/Trial              | Treatment<br>Duration | Patient<br>Population          | Placebo-<br>Adjusted<br>Change in<br>HbA1c (%) | Citation(s) |
|---------------------------|--------------------------|-----------------------|--------------------------------|------------------------------------------------|-------------|
| MK-0941                   | NCT0076700<br>0          | 14 Weeks              | T2DM on<br>insulin<br>glargine | -0.8                                           | [7][8][9]   |
| Dorzagliatin<br>(HMS5552) | Phase III<br>Monotherapy | 24 Weeks              | Drug-naïve<br>T2DM             | -1.07 (vs.<br>baseline)                        |             |
| Dorzagliatin<br>(HMS5552) | Add-on to<br>Metformin   | 24 Weeks              | T2DM on metformin              | -0.66                                          | [10]        |
| TTP399                    | Phase 2                  | 6 Months              | T2DM                           | -0.9                                           | [11]        |
| ARRY-403<br>(AMG-151)     | Phase IIa                | 28 Days               | T2DM on metformin              | Not Reported                                   | [12]        |
| AZD1656                   | NCT0102012<br>3          | 4 Months              | T2DM on metformin              | -0.81                                          | [13]        |

**Table 2: Change in Fasting Plasma Glucose (FPG)** 



| Glucokinas<br>e Activator | Study/Trial              | Treatment<br>Duration | Patient<br>Population          | Placebo-<br>Adjusted<br>Change in<br>FPG<br>(mg/dL) | Citation(s) |
|---------------------------|--------------------------|-----------------------|--------------------------------|-----------------------------------------------------|-------------|
| MK-0941                   | NCT0076700<br>0          | 14 Weeks              | T2DM on<br>insulin<br>glargine | No significant difference                           | [7][9]      |
| Dorzagliatin<br>(HMS5552) | Phase III<br>Monotherapy | 24 Weeks              | Drug-naïve<br>T2DM             | -12.6 (vs.<br>baseline)                             | [14]        |
| ARRY-403<br>(AMG-151)     | Phase IIa                | 28 Days               | T2DM on<br>metformin           | Significant<br>dose-<br>dependent<br>reduction      | [12]        |
| AZD1656                   | Meta-analysis            | ≥12 Weeks             | T2DM                           | -9.4                                                | [15]        |

Table 3: Change in Postprandial Glucose (PPG)

| Glucokinas<br>e Activator | Study/Trial              | Treatment<br>Duration | Patient<br>Population          | Placebo-<br>Adjusted<br>Change in<br>2-h PPG<br>(mg/dL) | Citation(s) |
|---------------------------|--------------------------|-----------------------|--------------------------------|---------------------------------------------------------|-------------|
| MK-0941                   | NCT0076700<br>0          | 14 Weeks              | T2DM on<br>insulin<br>glargine | -37                                                     | [7][8][9]   |
| Dorzagliatin<br>(HMS5552) | Phase III<br>Monotherapy | 24 Weeks              | Drug-naïve<br>T2DM             | Significant reduction                                   |             |

# **Key Observations and Differentiators**

While all GKAs aim to improve glycemic control, clinical data reveals important differences in their efficacy and safety profiles.



**MK-0941** demonstrated initial improvements in HbA1c and postprandial glucose.[7][8][9] However, a key challenge was the lack of sustained efficacy over longer treatment periods.[7] [9] Furthermore, its development was hampered by an increased incidence of hypoglycemia, as well as elevations in triglycerides and blood pressure.[7][8][9]

Dorzagliatin (HMS5552) has shown promising results in Phase III trials, with significant and sustained reductions in HbA1c as both a monotherapy and an add-on to metformin.[10] It is described as a dual-acting GKA, targeting both pancreatic and hepatic glucokinase.[1] Dorzagliatin has demonstrated a favorable safety profile with a low incidence of hypoglycemia.

TTP399 is a hepatoselective GKA, designed to primarily act on the liver to increase glucose uptake and reduce hepatic glucose output, while having minimal effect on pancreatic insulin secretion.[1] This selectivity is intended to reduce the risk of hypoglycemia.[1][11] Clinical studies have shown a significant reduction in HbA1c with a low incidence of hypoglycemia and no detrimental effects on plasma lipids.[11]

ARRY-403 (AMG-151) showed a dose-dependent reduction in fasting plasma glucose in a Phase IIa study.[12] However, its development was also associated with a higher incidence of hypoglycemia and hypertriglyceridemia.[12]

AZD1656 demonstrated significant reductions in HbA1c over a 4-month period, but like **MK-0941**, the glucose-lowering effect was not sustained over time.[13] Meta-analyses have indicated an increased risk of hypoglycemia associated with AZD1656 treatment.[15]

## **Experimental Protocols**

The following are generalized methodologies for key experiments cited in the evaluation of glucokinase activators.

## In Vitro Glucokinase Activation Assay

This assay is fundamental to determining the potency of a GKA.

Objective: To measure the concentration of the GKA required to elicit a half-maximal activation of the glucokinase enzyme (EC50).

Methodology:







- Recombinant human glucokinase is incubated with varying concentrations of the test compound.
- The reaction is initiated by the addition of glucose and ATP.
- The rate of glucose-6-phosphate production is measured, often through a coupled enzymatic reaction that produces a detectable signal (e.g., NADPH formation monitored by absorbance at 340 nm).
- Dose-response curves are generated to calculate the EC50 value.





Click to download full resolution via product page

Figure 2: Experimental workflow for in vitro glucokinase activation assay.





## **Oral Glucose Tolerance Test (OGTT) in Animal Models**

This in vivo experiment assesses the effect of a GKA on glucose disposal after a glucose challenge.

Objective: To evaluate the ability of a GKA to improve glucose tolerance in a diabetic or healthy animal model.

#### Methodology:

- Animals (e.g., mice or rats) are fasted overnight.
- The test compound (GKA) or vehicle is administered orally.
- After a predetermined time, a standard oral dose of glucose is administered.
- Blood samples are collected at various time points (e.g., 0, 15, 30, 60, 120 minutes) to measure blood glucose concentrations.
- The area under the curve (AUC) for glucose excursion is calculated to quantify the improvement in glucose tolerance.

## Conclusion

The development of glucokinase activators has seen both promising advances and significant challenges. While early generation GKAs like MK-0941 and AZD1656 showed initial efficacy, their clinical utility was limited by a lack of durability and adverse effects such as hypoglycemia and hyperlipidemia.[4][7][9][13] Newer generation GKAs, such as the dual-acting Dorzagliatin and the hepatoselective TTP399, appear to have more favorable efficacy and safety profiles, suggesting that the therapeutic window for this class of drugs may be achievable with improved molecular design.[1] The ongoing research and clinical trials of these newer agents will be critical in determining the ultimate role of glucokinase activation in the treatment of type 2 diabetes.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



### References

- 1. mdpi.com [mdpi.com]
- 2. books.rsc.org [books.rsc.org]
- 3. Portico [access.portico.org]
- 4. Present status of clinical deployment of glucokinase activators PMC [pmc.ncbi.nlm.nih.gov]
- 5. Research and development of glucokinase activators for diabetes therapy: theoretical and practical aspects PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparative Docking Assessment of Glucokinase Interactions with its Allosteric Activators
  PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effects of MK-0941, a Novel Glucokinase Activator, on Glycemic Control in Insulin-Treated Patients With Type 2 Diabetes PMC [pmc.ncbi.nlm.nih.gov]
- 8. diabetesjournals.org [diabetesjournals.org]
- 9. Effects of MK-0941, a novel glucokinase activator, on glycemic control in insulin-treated patients with type 2 diabetes PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Dorzagliatin: A Breakthrough Glucokinase Activator Coming on Board to Treat Diabetes Mellitus PMC [pmc.ncbi.nlm.nih.gov]
- 11. cdr.lib.unc.edu [cdr.lib.unc.edu]
- 12. AMG 151 (ARRY-403), a novel glucokinase activator, decreases fasting and postprandial glycaemia in patients with type 2 diabetes PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Dose-ranging study with the glucokinase activator AZD1656 in patients with type 2 diabetes mellitus on metformin PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Dorzagliatin (HMS5552), a novel dual-acting glucokinase activator, improves glycaemic control and pancreatic β-cell function in patients with type 2 diabetes: A 28-day treatment study using biomarker-guided patient selection PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Frontiers | Evaluation of efficacy and safety of glucokinase activators—a systematic review and meta-analysis [frontiersin.org]
- To cite this document: BenchChem. [A Comparative Analysis of MK-0941 and Other Glucokinase Activators in Development]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1677240#comparing-the-efficacy-of-mk-0941-with-other-glucokinase-activators]



#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com